molecular formula C12H18FN B13265464 Butyl[1-(4-fluorophenyl)ethyl]amine CAS No. 574731-03-6

Butyl[1-(4-fluorophenyl)ethyl]amine

Cat. No.: B13265464
CAS No.: 574731-03-6
M. Wt: 195.28 g/mol
InChI Key: GLLGGCPKMYWLCL-UHFFFAOYSA-N
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Description

Butyl[1-(4-fluorophenyl)ethyl]amine is an organic compound that belongs to the class of amines It is characterized by the presence of a butyl group attached to a 1-(4-fluorophenyl)ethylamine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[1-(4-fluorophenyl)ethyl]amine can be achieved through several methods. One common approach involves the reaction of 1-(4-fluorophenyl)ethylamine with butyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Butyl[1-(4-fluorophenyl)ethyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while substitution reactions can produce various substituted amines.

Scientific Research Applications

Butyl[1-(4-fluorophenyl)ethyl]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Butyl[1-(4-fluorophenyl)ethyl]amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)ethylamine
  • Butylamine
  • N-Butyl-4-fluorobenzylamine

Uniqueness

Butyl[1-(4-fluorophenyl)ethyl]amine is unique due to the combination of the butyl group and the 1-(4-fluorophenyl)ethylamine structure. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds .

Biological Activity

Butyl[1-(4-fluorophenyl)ethyl]amine is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. With a butyl group attached to a phenyl ring substituted with a fluorine atom, this compound may interact with various biological targets, including enzymes and receptors, leading to significant pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H18_{18}F, with a molecular weight of approximately 210.29 g/mol. The presence of the fluorine substituent enhances the compound's chemical reactivity and biological activity, making it a valuable subject for research in pharmacology and biochemistry.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets. This interaction can lead to:

  • Enzyme Inhibition : The compound may inhibit the activity of certain enzymes by binding to their active sites.
  • Receptor Modulation : It can interact with various receptors, potentially altering signaling pathways in biological systems.

Enzyme Interaction

Initial studies indicate that similar compounds exhibit enzyme inhibition properties. For instance, compounds with halogen substituents have been shown to enhance binding affinity to enzymes involved in metabolic pathways. This suggests that this compound could also demonstrate similar effects, although specific assays are needed for validation.

Case Studies

  • Antimicrobial Activity : Research has indicated that compounds with similar structures may possess antimicrobial properties. A study evaluating the antibacterial effects of related amines found significant inhibition against various bacterial strains, suggesting potential applications for this compound in treating infections.
  • Neuropharmacological Effects : In vivo studies on analogs have shown that related compounds can exhibit neuroleptic properties without causing catalepsy, a common side effect associated with antipsychotic medications. This raises the possibility that this compound may also provide therapeutic benefits in psychiatric disorders with reduced side effects.

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
3-Chloro-4-fluorobenzylamineLacks the butyl groupDifferent reactivity due to absence
ButylbenzylamineLacks chlorine and fluorine substituentsAffects biological activity significantly
3-Chloro-4-fluoroanilineContains an amine group directly on benzeneDifferent reactivity profile

The combination of the butyl group with a fluorinated phenyl moiety provides this compound with distinct chemical properties and potential biological activities not observed in these other compounds.

Future Directions in Research

Further research is required to elucidate the complete pharmacological profile of this compound. Key areas for future investigation include:

  • Detailed Pharmacokinetic Studies : Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.
  • Toxicological Assessments : Evaluating safety and potential side effects through comprehensive toxicological studies.
  • Clinical Trials : Testing efficacy in humans through controlled clinical trials to establish therapeutic applications.

Properties

CAS No.

574731-03-6

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

N-[1-(4-fluorophenyl)ethyl]butan-1-amine

InChI

InChI=1S/C12H18FN/c1-3-4-9-14-10(2)11-5-7-12(13)8-6-11/h5-8,10,14H,3-4,9H2,1-2H3

InChI Key

GLLGGCPKMYWLCL-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(C)C1=CC=C(C=C1)F

Origin of Product

United States

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